(3S)-3-Methyl-4-piperidinone
Description
Structure
3D Structure
Properties
CAS No. |
1632106-99-0 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3S)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
KTWRIXHINMYODR-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CNCCC1=O |
Canonical SMILES |
CC1CNCCC1=O |
Origin of Product |
United States |
Significance of Piperidinone Scaffolds in Organic Synthesis and Heterocyclic Chemistry
Piperidinone scaffolds, including the 4-piperidone (B1582916) structure found in (3S)-3-Methyl-4-piperidinone, are fundamental building blocks in the fields of organic synthesis and heterocyclic chemistry. The piperidine (B6355638) ring is a widespread structural motif present in a vast array of natural products and pharmaceuticals. researchgate.netnih.govacs.org Piperidin-4-ones are particularly versatile intermediates because the carbonyl group can be easily manipulated to introduce various substituents into the six-membered ring. researchgate.net
The significance of piperidinone scaffolds stems from their role as precursors in the synthesis of a wide range of more complex molecules. For instance, they are key intermediates in the creation of chiral aminopiperidines, which are structural units in many alkaloid natural products and drug candidates. researchgate.net The development of efficient synthetic routes to piperidones, such as multicomponent reactions, has further expanded their utility, allowing for the creation of diverse molecular structures. researchgate.net
The prevalence of the piperidine motif in pharmaceuticals highlights its importance. Piperidine derivatives are found in over twenty classes of drugs and numerous alkaloids. mdpi.com The ability to synthesize and modify piperidinone scaffolds is therefore crucial for the discovery and development of new therapeutic agents. researchgate.netmdpi.com
| Property | Description |
| Molecular Formula | C6H11NO |
| Structure | Six-membered heterocyclic ring with a nitrogen atom and a ketone at the 4-position. |
| Key Feature | The "(3S)" designation indicates a specific stereocenter at the 3-position. |
| CAS Number | Not available for the (3S) enantiomer specifically, but related structures have unique identifiers. For example, 1-Methyl-4-piperidone (B142233) is 1445-73-4. wikipedia.org |
| Molecular Weight | 113.16 g/mol (for the base structure C6H11NO) |
Stereochemical Considerations and Enantiomeric Purity in Piperidinone Chemistry
Enantioselective and Diastereoselective Approaches
Achieving the desired (S)-configuration at the C3 position of 3-methyl-4-piperidinone requires methodologies that can effectively control stereochemistry. Asymmetric catalysis, chiral auxiliaries, and biocatalysis represent the forefront of these efforts.
Transition metal-catalyzed reactions are powerful tools for forging chiral centers with high enantioselectivity. Catalysts based on rhodium, iridium, palladium, nickel, and copper have been developed for various transformations that can be applied to the synthesis of chiral piperidones.
Rhodium (Rh) and Iridium (Ir): Iridium and rhodium catalysts are particularly effective in the asymmetric hydrogenation of prochiral substrates like pyridinium (B92312) salts or cyclic imines. mdpi.comnih.govub.edu For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridines using chiral ligands like MeO-BoQPhos can yield enantioenriched piperidines with high enantiomeric ratios (up to 93:7 er). researchgate.net Another strategy involves a "hydrogen borrowing" annulation method, where an iridium(III) catalyst facilitates a sequence of hydroxyl oxidation, amination, and imine reduction to stereoselectively form substituted piperidines. nih.gov
Palladium (Pd): Palladium catalysis is versatile for creating key C-C and C-N bonds. Palladium-catalyzed cross-coupling reactions, for example, can be used to synthesize 4-arylpiperidines from protected 4-piperidones. researchgate.net More advanced applications include intramolecular enolate alkylation cascades. In one study, a palladium complex with a phosphinooxazoline (PHOX) ligand was used to catalyze the reaction of 1,4-piperidinone-derived β-ketoesters, resulting in products with adjacent quaternary and tertiary stereocenters in high yield, diastereomeric ratio, and enantioselectivity. nih.gov
Nickel (Ni): Nickel catalysis has emerged as a robust method for constructing cyclic systems. A Ni-catalyzed [4+2] cycloaddition between azetidinones and internal alkynes provides a direct route to piperidone moieties while preserving the chirality of the azetidinone starting material. acs.org This method has been successfully applied in the total syntheses of various indolizidine alkaloids. acs.org Additionally, nickel-catalyzed enantioselective carbamoylation of unactivated alkenes represents a novel strategy for accessing enantioenriched six-membered lactams, including 2-piperidinone scaffolds, with high yield and enantioselectivity. nih.gov
Copper (Cu): Copper-catalyzed reactions are well-suited for asymmetric additions. For example, a highly enantioselective, three-component coupling of aldehydes, alkynes, and 4-piperidone (B1582916) hydrochloride hydrate, catalyzed by a copper-PINAP complex, affords tertiary propargylamines. organic-chemistry.orgacs.org The 4-piperidone acts as a convenient protecting group that can be selectively cleaved to yield primary propargylamines, demonstrating a method to introduce functionality at the nitrogen atom while using the piperidone core. organic-chemistry.org
Table 1: Examples of Asymmetric Catalysis in Piperidine/Piperidinone Synthesis
| Catalyst System | Reaction Type | Substrate Type | Product | Stereoselectivity | Ref |
|---|---|---|---|---|---|
| [Pd₂(dba)₃] / (S)-t-BuPHOX | Intramolecular Alkylation | β-ketoester of 1,4-piperidinone | α-alkylated piperidinone | up to 99% ee, >20:1 dr | nih.gov |
| Ni(0)/PPh₃ | [4+2] Cycloaddition | Azetidinone and alkyne | Substituted Piperidinone | High regioselectivity, chirality retained | acs.org |
| Ir-catalyst / SIPHOX ligand | Asymmetric Hydrogenation | 2-pyridyl cyclic imine | Chiral 2-aryl piperidine | Excellent yields and enantioselectivities | ub.edu |
| Cu-catalyst / PINAP ligand | Three-component coupling | Aldehyde, alkyne, 4-piperidone | Tertiary propargylamine | 90-99% ee | organic-chemistry.org |
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed. This is a classical and reliable strategy for asymmetric synthesis.
One approach involves reacting a prochiral piperidinone with a chiral amine to form a chiral enamine or imine, which then directs diastereoselective alkylation. Another powerful method uses Evans-type oxazolidinone auxiliaries. For example, in a synthesis of the Veratrum alkaloid (+)-Heilonine, an Evans aldol (B89426) reaction was employed between a commercially available N-acyloxazolidinone and an aldehyde to form a syn-aldol adduct as a single diastereomer. nih.gov This adduct was then converted in several steps, including installation of an azide (B81097) and removal of the auxiliary, to create a key fragment for the synthesis of a substituted piperidinone. nih.gov
In a more direct synthesis of a protected (3S)-3-methylpiperidin-2-one, D-phenylglycinol was used as a chiral auxiliary. researchgate.net The auxiliary was attached to a δ-valerolactone precursor. Subsequent alkylation at the C3 position with sec-butyllithium (B1581126) (s-BuLi) and an alkylating agent proceeded with high diastereoselectivity, yielding the desired (3S)-methylated product as a single isomer. researchgate.net The stereochemical outcome is rationalized by the formation of a rigid chelate between the lithium cation and the enolate, where the phenyl group of the auxiliary effectively shields one face of the molecule, directing the electrophile to the opposite face.
Table 2: Chiral Auxiliary-Mediated Synthesis of Piperidinone Derivatives
| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) / Ratio | Overall Yield | Note | Ref |
|---|---|---|---|---|---|
| D-phenylglycinol | Alkylation of piperidin-2-one precursor | >99% de | 91% | The unprotected hydroxyl group was key for high diastereoselectivity. | researchgate.net |
| (S)-4-benzyloxazolidinone | Diastereoselective aldol reaction | Single diastereomer | 20% (6 steps) | Used in the synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone. | ntu.edu.sg |
| Pseudoephedrine | Alkylation of amide enolate | >95% de | - | A general method for creating α-substituted carbonyls. | wikipedia.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.
A prominent biocatalytic strategy for synthesizing chiral amines and, by extension, piperidones, is the use of ω-transaminases (ω-TAs). mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In a concise synthesis of a smoothened (SMO) receptor inhibitor, an enzymatic transamination of a prochiral 4-piperidone was the key step. nih.gov This reaction proceeded with a concurrent dynamic kinetic resolution (DKR), where the rapidly racemizing ketone allowed for the theoretical conversion of 100% of the starting material into a single diastereomer of the product amine. The reaction afforded the desired product with >10:1 diastereomeric ratio and >99% enantiomeric excess. nih.gov
Alcohol dehydrogenases (ADHs) are another class of enzymes utilized in piperidone synthesis. researchgate.net They can perform stereoselective reductions of ketones or oxidations of alcohols. A chemoenzymatic strategy for producing stereo-enriched 3- and 3,4-disubstituted piperidines involves the oxidation of tetrahydropyridines by 6-hydroxy-D-nicotine oxidase (6-HDNO), followed by a double reduction catalyzed by an imine reductase and an enoate reductase (EneIRED). acs.org This cascade provides access to a broad range of chiral piperidines with excellent stereocontrol. acs.org
Classical and Contemporary Ring-Forming Reactions
The construction of the piperidinone ring itself is a critical aspect of the synthesis. Both classical name reactions and modern cyclization strategies are employed to build this heterocyclic core.
The Mannich reaction is a cornerstone of piperidinone synthesis. In its classic form, it is a one-pot, three-component condensation of an enolizable ketone, an aldehyde, and an amine (or ammonia). nih.govijpsr.com For the synthesis of 2,6-diaryl-3-methyl-4-piperidones, a Mannich condensation is performed with ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia (B1221849) source. nih.gov The reaction assembles the piperidinone ring in a single, convergent step.
A powerful variant is the nitro-Mannich/lactamisation cascade. This process can be used to create heavily decorated 5-nitropiperidin-2-ones. beilstein-journals.org The cascade involves the reaction of a γ-nitro ester with an aldehyde and an amine. The in situ-formed imine undergoes a nitro-Mannich reaction with the enolate of the ester, and the resulting intermediate cyclizes to form the piperidinone ring. This method has been applied to the formal synthesis of complex natural products like (3S,4R)-paroxetine. beilstein-journals.org
Ring-closure via intramolecular Michael addition (or aza-Michael addition) is another effective strategy for forming the piperidinone ring. researchgate.net This approach typically involves a linear precursor containing both a nucleophile (e.g., an amine) and a Michael acceptor (e.g., an α,β-unsaturated ester or ketone).
One common implementation of this strategy is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. In a synthesis of a spirocyclic piperidinone analogue, a diester precursor was treated with a base (sodium hydride) to induce an intramolecular cyclization, affording a piperidin-4-one ester. beilstein-journals.org This key intermediate was then decarboxylated to yield the final N-protected piperidinone. beilstein-journals.org
The intramolecular aza-Michael reaction involves the addition of a tethered amine nucleophile to an activated alkene. researchgate.net This cyclization is a direct and atom-economical way to form the N-C bond of the piperidine ring. The stereochemical outcome of the cyclization can often be controlled by the existing stereocenters in the linear precursor or by the use of chiral catalysts.
Dieckmann Condensation and Related Annulations
The Dieckmann condensation is a well-established intramolecular cyclization reaction used for forming five- and six-membered rings, making it a cornerstone in the synthesis of 4-piperidone frameworks. dtic.miltandfonline.com This reaction involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester. tandfonline.com In the context of piperidone synthesis, an aminodicarboxylate ester undergoes cyclization, followed by hydrolysis and decarboxylation to yield the desired 4-piperidone. dtic.miltandfonline.com
A general approach involves the reaction of a primary amine with two equivalents of an acrylate, such as methyl or ethyl acrylate, to form a bis-ester. tandfonline.comresearchgate.net This intermediate then undergoes the Dieckmann cyclization. tandfonline.comresearchgate.netevitachem.com The choice of base and solvent is critical for the success of the reaction. Sodium metal in a solvent like toluene (B28343) or xylene is commonly used to generate the necessary enolate for cyclization. tandfonline.com The solvent's boiling point can significantly influence the yield, with higher boiling solvents like xylene generally favoring the intramolecular cyclization and providing better yields compared to lower boiling ones like toluene and benzene. tandfonline.com
Careful control of reaction conditions is necessary due to the reversibility of the Dieckmann condensation, which can lead to cleavage of the cyclic β-keto ester by alkoxide (a retro-Dieckmann reaction). tandfonline.comresearchgate.net The work-up procedure also requires meticulous attention to temperature control during acidification to prevent this side reaction. tandfonline.comresearchgate.net
Recent advancements have focused on optimizing this classical method. For instance, a one-pot synthesis of indoline-piperidinones has been developed utilizing a pseudo-Dieckmann condensation as a key step in a cascade reaction, which proceeds under mild, metal-free conditions. rsc.orgrsc.org This approach offers a more efficient and environmentally friendly alternative to traditional methods. rsc.org
Table 1: Comparison of Solvents in Dieckmann Condensation for Piperidone Synthesis
| Solvent | Reported Yield | Reference |
|---|---|---|
| Xylene | 72% | tandfonline.com |
| Toluene | 24% | tandfonline.com |
| Benzene | 13% | tandfonline.com |
Oxidative Cyclization and Aza-Diels-Alder Reactions
Oxidative Cyclization:
Oxidative cyclization reactions provide an alternative route to piperidone derivatives. One notable method is the aza-Achmatowicz reaction, which involves the oxidative rearrangement of furylamides to produce 1,6-dihydro-2H-pyridin-3-ones. mdma.ch While effective, a significant challenge in the oxidation of 4-piperidones to 2,3-dihydro-4-pyridones is that the reaction often works best when an electron-withdrawing group is attached to the nitrogen atom. arkat-usa.org For N-alkyl substituted 4-piperidones, oxidation can be difficult and may lead to undesired byproducts. arkat-usa.org However, the use of mercuric acetate has been shown to effectively oxidize N-alkyl substituted 4-piperidones in high yields. arkat-usa.org Another approach involves a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)2(TFA)2 system, which allows for the synthesis of various six-membered nitrogen heterocycles, including piperidones. organic-chemistry.org
Aza-Diels-Alder Reactions:
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing rings in a single step, offering control over stereochemistry. mdma.ch This [4+2] cycloaddition typically involves the reaction of an imine with a diene. mdpi.com For the reaction to be successful, the imine often requires activation by an electron-withdrawing group or a Lewis acid. mdpi.com
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a commonly used electron-rich diene in these reactions. kcl.ac.uk Its reaction with an electrophilic imine can produce piperidone derivatives with good enantioselectivity, especially when catalyzed by chiral catalysts. kcl.ac.ukresearchgate.net For example, a copper-catalyzed aza-Diels-Alder reaction has been employed in the asymmetric synthesis of 2-aryl-substituted piperidones. kcl.ac.uk The use of chiral Brønsted acids, such as those derived from (R)-BINOL, has also been shown to effectively catalyze the aza-Diels-Alder reaction between Danishefsky's diene and aldimines, yielding piperidinone derivatives with high enantioselectivity. researchgate.net
Table 2: Selected Aza-Diels-Alder Reactions for Piperidone Synthesis
| Catalyst/Promoter | Diene | Dienophile | Product | Yield | Enantioselectivity | Reference |
|---|---|---|---|---|---|---|
| Copper-fesulphos bromo dimer | Danishefsky's diene | N-tosyl aldimine | 2R-aryl-substituted piperidone | 71% | 94% ee | kcl.ac.uk |
| Chiral Phosphoric Acid (from (R)-BINOL) | Danishefsky's diene | Aldimine | Piperidinone derivative | Good | High | researchgate.net |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidones to develop more environmentally benign and efficient processes. nih.govacs.org This includes the use of microwave-assisted synthesis, solvent-free reaction conditions, and reusable catalysts.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govniscpr.res.innih.govchemicaljournals.com The direct coupling of microwave energy with polar molecules in the reaction mixture allows for rapid and uniform heating. nih.govscispace.com
MAOS has been successfully applied to the synthesis of various piperidone derivatives. niscpr.res.inneliti.comiau.ir For example, the Mannich reaction for the synthesis of 3-benzylidene-3-methyl-2, 6-diarylpiperidin-4-ones has been efficiently carried out using a montmorillonite (B579905) clay catalyst under microwave irradiation, offering better yields than conventional methods. neliti.com Microwave irradiation has also been used to facilitate the condensation of piperazine (B1678402) and piperidine substituents onto an s-triazine core. nih.gov In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. niscpr.res.in The synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, which traditionally required long reaction times and resulted in poor yields, was significantly improved using microwave irradiation, with reaction times reduced to minutes and yields substantially increased. niscpr.res.in
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperidone Derivatives
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of 3-arylidene-4-piperidones | Lower yield | Better yield | neliti.com |
| Synthesis of thiosemicarbazone derivatives | 12-16 hours, <50% | 4-7 minutes, 53.2-80.8% | niscpr.res.in |
| Synthesis of a novel piperidone | 75% | 90% | researchgate.net |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and the use of often hazardous organic solvents. mdpi.com Several solvent-free methods for the synthesis of piperidone derivatives have been reported.
One approach involves a grinding method for the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes to produce N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-one in good yields. asianpubs.orgresearchgate.net This simple and efficient procedure avoids the need for solvents. asianpubs.org
Another example is the use of a supported ionic liquid phase catalyst for the one-pot synthesis of substituted piperidinones at 60°C under solvent-free conditions. researchgate.net Additionally, the synthesis of 3-arylidene-4-piperidone derivatives has been achieved using a montmorillonite K-10 catalyst under solvent-free microwave irradiation, which resulted in better yields compared to solution-phase reactions. neliti.com These methods demonstrate the feasibility and advantages of eliminating solvents in piperidone synthesis, leading to more sustainable chemical processes.
Reusable Catalytic Systems in Piperidinone Production
The development of reusable catalytic systems is another important aspect of green chemistry, as it reduces catalyst waste and cost. mdpi.com Several reusable catalysts have been employed in the synthesis of piperidones.
Montmorillonite K-10 clay has been used as an eco-friendly and reusable catalyst in the Mannich reaction for the synthesis of substituted 4-piperidones. neliti.com The catalyst can be easily recovered and reused, making the process highly practical and environmentally benign. neliti.com
Supported ionic liquid catalysts have also been developed for the synthesis of substituted piperidinones. researchgate.net These catalysts are stable, completely heterogeneous, and can be reused. researchgate.net Furthermore, copper(II) triflate has been identified as a remarkable reusable catalyst for the three-component condensation reaction to afford 3,4-dihydropyrimidin-2(1H)-ones, a related heterocyclic system. acs.org Supported gold nanoparticle catalysts, particularly those modified with polyoxometalates, have shown superior catalytic activity and enhanced stability for the oxidative dehydrogenation of piperidone derivatives, acting as efficient reusable heterogeneous catalysts. researchgate.net
Reactivity and Mechanistic Investigations of 3s 3 Methyl 4 Piperidinone
Transformations of the Carbonyl Functionality
The carbonyl group at the C4 position is a primary site for a variety of chemical modifications, including reductions and the formation of imine-like derivatives such as oximes and thiosemicarbazones.
Reduction
The reduction of the ketone in 4-piperidone (B1582916) derivatives can be achieved using various reducing agents, leading to the corresponding piperidinols. The stereochemical outcome of this reduction is often dependent on the reaction conditions and the nature of the substituents on the piperidine (B6355638) ring. For instance, the reduction of N-methyl-3-phenyl-4-piperidone with sodium borohydride (B1222165) at low temperatures in the presence of an acid has been shown to produce the trans (diequatorial) isomer of the corresponding 4-piperidinol with high stereoselectivity. google.com Catalytic hydrogenation using platinum, palladium, or rhodium catalysts is another method for the reduction of the carbonyl group. google.com The choice of reducing agent and conditions can significantly influence the diastereoselectivity of the reaction, providing access to different stereoisomers of the resulting alcohol. google.comnih.gov
Oxime Formation
The reaction of (3S)-3-Methyl-4-piperidinone with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. researchgate.net This transformation proceeds through the condensation of the carbonyl group with hydroxylamine, eliminating a molecule of water. The formation of oximes is a common derivatization of ketones and is often a prerequisite for further reactions, such as the Beckmann rearrangement. researchgate.netmasterorganicchemistry.com
Thiosemicarbazone Formation
Similarly, the condensation of this compound with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. researchgate.netniscpr.res.in This reaction is typically carried out by heating the piperidone with thiosemicarbazide in a suitable solvent, sometimes with acid catalysis. niscpr.res.in Microwave-assisted synthesis has been shown to significantly accelerate this reaction, leading to higher yields in shorter reaction times compared to conventional heating methods. niscpr.res.in Thiosemicarbazones are known for their biological activities and their ability to act as ligands for metal complexes. mdpi.comresearchgate.net
α-Functionalization and Derivatization Reactions
The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are susceptible to functionalization due to the acidity of the α-protons. This allows for the introduction of various substituents at these positions.
One common strategy for α-functionalization is the Claisen-Schmidt condensation, which involves the reaction of the piperidone with aromatic aldehydes in the presence of a base. nih.govmdpi.com This reaction leads to the formation of α,β-unsaturated ketones, specifically 3,5-bis(arylidene)-4-piperidone derivatives. nih.gov
Furthermore, the α-position can be deprotonated using a strong base, such as butyllithium, to form an enolate or an imine anion, which can then be alkylated by reacting with alkyl halides. researchgate.net This approach allows for the stereoselective introduction of alkyl groups at the C3 position. researchgate.net The resulting 3-alkyl-4-piperidones can be further transformed, for example, by condensation with aniline (B41778) to form imines, which upon reduction yield 3-alkyl-4-anilinopiperidines. researchgate.net
Ring-Opening and Ring-Contraction/Expansion Processes
The piperidine ring of this compound and its derivatives can undergo rearrangement reactions that lead to changes in the ring size.
Beckmann Rearrangement
The oxime of this compound can undergo a Beckmann rearrangement to form a seven-membered lactam (azapan-2-one). masterorganicchemistry.comwikipedia.orgresearchgate.net This acid-catalyzed reaction involves the migration of one of the α-carbon groups to the nitrogen atom of the oxime, resulting in ring expansion. wikipedia.orgnih.gov The choice of the migrating group is determined by its stereochemical relationship to the hydroxyl group of the oxime; the group anti-periplanar to the leaving group migrates. wikipedia.org Various reagents can promote this rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride. wikipedia.orgresearchgate.net
Schmidt Reaction
The Schmidt reaction provides another route for ring expansion of 4-piperidones. scribd.comorganic-chemistry.org This reaction involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. organic-chemistry.org The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas, leading to the formation of a lactam. organic-chemistry.org For instance, the Schmidt reaction on 1-methyl-4-piperidone (B142233) yields 1-methyl-5-homopiperazinone. scribd.com
Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives
Derivatives of this compound can participate in various transition metal-catalyzed coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Tsuji-Trost Reaction
The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, can be applied to derivatives of this compound. wikipedia.org This reaction typically involves the reaction of an allylic substrate (containing a leaving group) with a nucleophile in the presence of a palladium catalyst. wikipedia.org For example, a Tsuji-Trost reaction has been utilized in the synthesis of tetracyclic bis-piperidine alkaloids, where it was used to incorporate a fragment by coupling with a piperidine-derived substrate. mdpi.com The stereochemical outcome of the Tsuji-Trost reaction can often be controlled by the choice of chiral ligands. wikipedia.org
Palladium-Catalyzed Cross-Coupling
Other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also applicable to piperidone derivatives. Silyl piperidine derivatives, for instance, can readily undergo palladium-catalyzed cross-coupling reactions with various organohalides, including aryl iodides and bromides, to produce 3,4-unsaturated 4-arylpiperidines. google.com Furthermore, palladium-catalyzed C-H arylation has been used to selectively synthesize cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. researchgate.net
Stereoselective Transformations and Diastereocontrol
The inherent chirality of this compound and the presence of multiple stereocenters in its derivatives make stereoselective synthesis and diastereocontrol crucial aspects of its chemistry.
Various strategies are employed to control the stereochemistry of reactions involving this scaffold. In the synthesis of 4-aryl-3-methyl-4-piperidinemethanols, the relative stereochemistry at the C3 and C4 positions was controlled through either the alkoxymethylation of a metalloenamine or the nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile. researchgate.net
Asymmetric Mannich reactions have been utilized to synthesize enantiopure piperidine alkaloids, where the stereoselectivity is induced by a chiral auxiliary attached to the nitrogen atom. ru.nl Similarly, the use of chiral ligands in transition metal-catalyzed reactions, such as the Tsuji-Trost reaction, can effectively control the enantioselectivity and diastereoselectivity of the products. wikipedia.org The stereochemical outcome of reductions of the carbonyl group can also be influenced by the reaction conditions, allowing for the selective formation of different diastereomers of the resulting piperidinols. google.comru.nl
Reaction Kinetics and Transition State Analysis
While specific kinetic data and detailed transition state analyses for reactions of this compound are not extensively reported in the readily available literature, general principles of reaction kinetics and transition state theory apply to its transformations.
For instance, in the Beckmann rearrangement, the rate of reaction and the product distribution are influenced by the stability of the carbocation intermediate formed during the rearrangement. masterorganicchemistry.com The transition state for this rearrangement involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org
Computational and Theoretical Studies on 3s 3 Methyl 4 Piperidinone
Quantum Chemical Calculations of Electronic Structure and Properties (e.g., HOMO-LUMO Analysis, NBO)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of piperidone derivatives. nih.govacs.org These methods provide detailed information about molecular orbitals and charge distribution.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive and polarizable. pjoes.com For piperidone systems, the HOMO is typically localized on the piperidine (B6355638) ring, including the nitrogen atom, while the LUMO is concentrated around the carbonyl group (C=O). acs.orgresearchgate.net This distribution indicates that the nitrogen is a primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack. Global reactivity descriptors, calculated from HOMO and LUMO energies, quantify properties like chemical hardness, potential, and electrophilicity. pjoes.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which stabilizes the molecule. uni-muenchen.de In piperidone derivatives, significant stabilization energy arises from hyperconjugative interactions, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. beilstein-journals.orgresearchgate.net These interactions are vital for understanding the molecule's stability and conformational preferences. researchgate.netresearchgate.net NBO analysis also quantifies the charge transfer that occurs within the molecule. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for a Piperidone Derivative Note: The following data is representative of calculations performed on related piperidone derivatives and serves as an illustrative example.
| Parameter | Formula | Typical Value (eV) | Description |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -5.43 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (ELUMO) | - | -1.33 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.10 | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | 5.43 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.33 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 2.05 | Measures resistance to change in electron distribution. pjoes.com |
| Electronegativity (χ) | (I + A) / 2 | 3.38 | Measures the power to attract electrons. pjoes.com |
Conformational Analysis and Energy Landscape Exploration
The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. For (3S)-3-Methyl-4-piperidinone, the key conformational question is the orientation of the methyl group at the C3 position, which can be either axial or equatorial.
Computational studies on substituted piperidines consistently show that the chair conformation is the most stable. acs.orgnih.gov The energy landscape is explored by calculating the relative energies of different conformers. The equatorial position for a substituent is generally favored over the axial position to avoid 1,3-diaxial interactions, which are a source of significant steric strain. Therefore, the this compound isomer is expected to exist predominantly in the conformation where the methyl group occupies an equatorial position. DFT calculations can precisely quantify the energy difference between the axial and equatorial conformers, confirming the stability of the equatorial form. beilstein-journals.org
Mechanistic Predictions and Transition State Elucidation via Density Functional Theory (DFT)
DFT is a powerful tool for investigating reaction mechanisms at the molecular level. acs.org It allows for the mapping of potential energy surfaces, which helps in identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the most likely reaction pathways and understand the factors controlling reaction rates and selectivity. whiterose.ac.uk
For this compound, DFT could be used to model reactions such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon. These calculations would reveal the geometry of the transition state, showing how the bonds are formed and broken during the reaction, and provide insights into how the stereochemistry of the starting material influences the stereochemical outcome of the product.
Molecular Dynamics Simulations and Solvent Effects
While quantum chemical calculations often model molecules in the gas phase, real-world chemistry happens in solution. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.com An MD simulation for this compound would model its interactions with surrounding solvent molecules, providing a dynamic picture of its behavior. nih.gov
These simulations are crucial for:
Understanding Solvation: Visualizing how solvent molecules arrange themselves around the solute and form hydrogen bonds or other noncovalent interactions.
Conformational Dynamics: Observing how the piperidone ring flexes and how the equilibrium between different conformers might shift in the presence of a solvent.
Binding Processes: Simulating the interaction of the molecule with a biological target, like an enzyme's active site, which is essential in drug discovery. dntb.gov.ua
In addition to MD, continuum solvation models like the Polarizable Continuum Model (PCM) can be combined with DFT calculations to account for the bulk effects of a solvent on the electronic structure and relative energies of different conformers. nih.gov
Structure-Reactivity and Structure-Selectivity Relationships from Computational Data
By integrating data from various computational methods, a clear relationship between the structure of this compound and its chemical behavior emerges.
Structure-Reactivity: The electronic properties calculated via DFT, such as the charge distribution from NBO analysis and the frontier orbital shapes from HOMO-LUMO analysis, pinpoint the reactive sites. mdpi.com The carbonyl carbon's electrophilicity and the nitrogen's nucleophilicity are key drivers of its reactivity. The conformational analysis is also critical; the accessibility of the carbonyl group for a nucleophilic attack is influenced by the steric hindrance imposed by the methyl group, especially if it were in an axial position. mdpi.com
Structure-Selectivity: The chirality at the C3 position is fundamental to its stereoselectivity. Computational modeling of reactions can predict how this existing stereocenter directs the formation of new stereocenters, for example, during the reduction of the carbonyl group to a hydroxyl group. By comparing the activation energies for pathways leading to different stereoisomeric products, researchers can predict which product is likely to be favored.
Thermochemical Investigations and Stability Analysis
Computational thermochemistry allows for the prediction of thermodynamic properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). High-level composite methods, such as CBS-QB3 or G4MP2, can predict these values with high accuracy, often comparable to experimental measurements. whiterose.ac.uk
Noncovalent Interactions and Intermolecular Forces
Noncovalent interactions are the dominant forces governing how molecules recognize and interact with each other in the condensed phase. For this compound, the most significant intermolecular interaction is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of another.
Computational tools used to study these forces include:
NBO Analysis: While primarily used for intramolecular interactions, NBO can also provide insight into intermolecular hydrogen bonding.
Cation-π Interactions: Though less common for this specific molecule unless protonated, these are strong noncovalent forces between a cation and an aromatic ring that are important in related systems and can be modeled computationally. researchgate.net
Understanding these noncovalent forces is essential for predicting crystal structure, physical properties like boiling point, and how the molecule will interact with biological receptors.
Role of 3s 3 Methyl 4 Piperidinone As a Chiral Building Block in Advanced Organic Synthesis
Precursor in Complex Heterocyclic and Alkaloid Synthesis
The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of biologically active natural products and synthetic drugs. kcl.ac.ukkcl.ac.uk (3S)-3-Methyl-4-piperidinone serves as a key precursor in the asymmetric synthesis of various heterocyclic and alkaloid compounds, where the stereochemistry of the final product is crucial for its biological activity.
The chiral nature of this compound makes it an excellent starting material for the enantioselective synthesis of various alkaloids containing piperidine, indolizidine, and quinolizidine (B1214090) core structures. These classes of alkaloids exhibit a wide range of biological activities and have been targets for total synthesis by numerous research groups.
The synthesis of piperidine alkaloids often involves the manipulation of the ketone and amine functionalities of the piperidinone ring. researchgate.net For instance, reductive amination of the ketone can introduce a variety of substituents at the 4-position, while N-alkylation or acylation can modify the piperidine nitrogen. These transformations, combined with the inherent chirality of the starting material, allow for the construction of a diverse array of substituted piperidine alkaloids with high stereochemical control. researchgate.netacs.org
Indolizidine and quinolizidine alkaloids, which feature a fused bicyclic system containing a nitrogen atom at the bridgehead, can also be synthesized from this compound. researchgate.netacs.orgbeilstein-journals.orgnih.gov These syntheses often involve the construction of a second ring fused to the piperidine core. One common strategy is to introduce a side chain at the 2- or 6-position of the piperidinone ring, which can then undergo an intramolecular cyclization to form the bicyclic framework. beilstein-journals.orgzin.ru The stereochemistry of the newly formed ring is often directed by the existing stereocenter at the 3-position of the piperidinone, leading to the formation of a single diastereomer of the final alkaloid. Several methods have been developed for the construction of these bicyclic systems, including ring-closing metathesis, intramolecular alkylation, and cycloaddition reactions. nih.govzin.ruacs.orgwhiterose.ac.uk
A variety of naturally occurring indolizidine and quinolizidine alkaloids have been synthesized using this approach, including indolizidine 167B, monomorine I, and various isomers of lupetidine and solenopsin (B1210030) A. researchgate.netacs.org The ability to synthesize these complex natural products from a relatively simple chiral building block highlights the utility of this compound in advanced organic synthesis.
Table 1: Examples of Alkaloids Synthesized from Piperidinone Precursors
| Alkaloid Class | Specific Alkaloid | Key Synthetic Strategy |
| Piperidine | (R)-Coniine | Enantioselective synthesis from a phenylglycinol-derived δ-lactam. researchgate.netacs.org |
| Piperidine | (2R,6S)-Dihydropinidine | Enantioselective synthesis from a phenylglycinol-derived δ-lactam. researchgate.netacs.org |
| Indolizidine | (5R,8aR)-Indolizidine 167B | Enantioselective synthesis from a phenylglycinol-derived δ-lactam. researchgate.netacs.org |
| Indolizidine | (3R,5S,8aS)-Monomorine I | Enantioselective synthesis from a phenylglycinol-derived δ-lactam. researchgate.netacs.org |
| Quinolizidine | (4R,9aS)-4-Methylquinolizidine | Enantioselective synthesis from a phenylglycinol-derived δ-lactam. researchgate.netacs.org |
Chromone (B188151) and flavonoid piperidine alkaloids are a unique class of natural products characterized by the fusion of a piperidine ring with a chromone or flavonoid moiety. researchgate.net These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. researchgate.net this compound and its derivatives are key intermediates in the synthesis of these complex molecules.
A general synthetic approach involves the coupling of a substituted piperidine derivative with a functionalized phenol, which serves as the precursor to the chromone or flavonoid core. acs.org The piperidinone moiety can be modified to introduce the necessary functional groups for the coupling reaction and to control the stereochemistry of the final product. For example, the ketone at the 4-position can be converted to an exocyclic methylene (B1212753) group, which can then participate in a Claisen rearrangement to form the C-C bond between the piperidine and the phenolic precursor. acs.org
The synthesis of rohitukine (B1679509) and flavopiridol, two prominent examples of chromone and flavonoid piperidine alkaloids, showcases the utility of this approach. researchgate.net These syntheses often employ a multi-step sequence that involves the construction of the piperidine ring, followed by the attachment of the chromone or flavonoid moiety. The use of chiral piperidinone building blocks ensures the enantioselective synthesis of the final natural products.
Chiral Synthon in the Synthesis of Pharmaceutical Scaffolds (Focus on chemical methodology)
The piperidine scaffold is a ubiquitous structural motif in a vast number of marketed drugs. kcl.ac.ukkcl.ac.uk The ability to introduce chirality into this scaffold is of paramount importance, as the stereochemistry of a drug molecule often has a profound impact on its pharmacological activity and safety profile. This compound has emerged as a valuable chiral synthon for the synthesis of a variety of pharmaceutical scaffolds, enabling the development of new drugs with improved efficacy and reduced side effects.
Fentanyl and its analogues are a class of potent synthetic opioids that are widely used in medicine for pain management. nih.gov The synthesis of these compounds often involves the use of a 4-piperidone (B1582916) precursor. nih.govwho.int While the parent fentanyl molecule is achiral, the introduction of a methyl group at the 3-position of the piperidine ring, as in 3-methylfentanyl, creates a chiral center and significantly increases the analgesic potency. who.intnih.gov
The synthesis of 3-methylfentanyl and its analogues can be achieved starting from 3-methyl-4-piperidone. who.int A common synthetic route involves the reductive amination of the 4-piperidone with aniline (B41778) to introduce the N-phenyl group, followed by acylation of the resulting 4-amino-3-methylpiperidine with propionyl chloride to complete the fentanyl scaffold. nih.gov The use of enantiomerically pure this compound as the starting material allows for the stereoselective synthesis of the different isomers of 3-methylfentanyl, which is crucial for studying their structure-activity relationships and for developing more selective and safer opioid analgesics.
Table 2: Key Synthetic Steps for Fentanyl Analogues from 4-Piperidone Precursors
| Precursor | Reagents and Conditions | Intermediate/Product | Reference |
| 4-Piperidone monohydrate hydrochloride | 2-(Bromoethyl)benzene, Cs2CO3 | N-Phenylethylpiperidin-4-one | nih.gov |
| N-Phenylethylpiperidin-4-one | Aniline, Sodium triacetoxyborohydride, Acetic acid | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | nih.gov |
| N-[1-(2-phenylethyl)-4-piperidinyl]aniline | Propionyl chloride, Hunig's base | Fentanyl | nih.gov |
| 1-Benzyl-3-methyl-4-piperidone | Reductive amination with aniline, acylation, hydrogenation | 3-Methyl-norfentanyl | who.int |
| 3-Methyl-norfentanyl | Alkylation | 3-Methylfentanyl | who.int |
Donepezil (B133215) is a widely prescribed medication for the treatment of Alzheimer's disease. acs.org It contains a 1,4-disubstituted piperidine ring that is essential for its acetylcholinesterase inhibitory activity. acs.org While numerous structure-activity relationship studies have been conducted on donepezil, modifications to the piperidine ring have been largely limited to the 1 and 4 positions. acs.org
Recent research has focused on the synthesis of donepezil analogues with additional substituents on the piperidine ring, with the aim of improving their biological activity and exploring new therapeutic applications. kcl.ac.ukkcl.ac.uknih.govacs.org Chiral 2-substituted 4-piperidone building blocks have been utilized as key intermediates in the synthesis of these analogues. nih.govacs.org These piperidones can be prepared through a double aza-Michael reaction, which allows for the introduction of a variety of substituents at the 2-position of the piperidine ring with high stereocontrol. nih.govacs.org
The 2-substituted 4-piperidones are then converted to the corresponding donepezil analogues through a series of chemical transformations, including a Wittig reaction to introduce the necessary side chain at the 4-position, followed by coupling with the indanone moiety. kcl.ac.uknih.govacs.org The use of chiral piperidinone intermediates allows for the synthesis of stereochemically enriched donepezil analogues, which has provided new insights into the structure-activity relationships of this important class of drugs. acs.orgnih.govacs.org
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that is widely used for the treatment of depression and other mood disorders. researchgate.netresearchgate.netderpharmachemica.comdrugfuture.comnih.gov It is a trans-3,4-disubstituted piperidine, and its synthesis has been the subject of considerable research. researchgate.netresearchgate.netnih.gov Several synthetic strategies have been developed that utilize chiral piperidinone intermediates to control the stereochemistry of the final product.
One approach involves the conjugate addition of an aryl or alkyl group to a chiral unsaturated lactam, which can be derived from a piperidinone precursor. nih.gov This reaction proceeds with high stereoselectivity, allowing for the enantioselective synthesis of the trans-3,4-disubstituted piperidine core of paroxetine. nih.gov
This compound and related chiral piperidones have also been used as building blocks for the synthesis of neurokinin receptor antagonists. nih.govsoton.ac.ukresearchgate.netrroij.comgoogle.com These compounds are being investigated for the treatment of a variety of conditions, including pain, inflammation, and psychiatric disorders. nih.govsoton.ac.ukresearchgate.net The synthesis of these antagonists often involves the construction of complex spiro- or fused-ring systems, where the piperidine ring serves as a central scaffold. nih.govsoton.ac.uk The use of chiral piperidinone starting materials is essential for the stereoselective synthesis of these complex molecules and for the development of potent and selective neurokinin receptor antagonists.
Development of Novel Chiral Ligands and Organocatalysts from Piperidinone Derivatives
The rigid, chiral scaffold of this compound and its derivatives has made it a valuable starting material for the synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The development of such catalysts is a significant area of research, as they offer efficient and environmentally friendly methods for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.comresearchgate.net Piperidinone-derived organocatalysts have shown considerable promise in a variety of asymmetric transformations. For instance, organocatalytic strategies have been successfully employed for the asymmetric synthesis of complex spirocyclic piperidones. mdpi.com These intricate molecules are assembled through cascade reactions, which involve multiple bond-forming events in a single operation, often with high stereocontrol. mdpi.comacs.org
One notable application involves the use of primary amine-thiourea catalysts in cascade reactions to create complex molecules with multiple stereocenters. nih.gov These catalysts activate substrates through enamine formation while the thiourea (B124793) moiety directs the stereochemical outcome through hydrogen bonding. nih.gov This dual activation strategy has proven effective in the synthesis of carbohydrate derivatives through intermolecular Michael-Henry reactions. nih.gov
Furthermore, piperidinone derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds. nih.gov Their rigid conformational structure is ideal for the design of ligands that can selectively bind to biological targets. For example, they are utilized in the preparation of potent neurokinin substance P receptor antagonists, which have therapeutic potential. researchgate.net The stereoselective synthesis of these complex molecules often relies on the use of chiral synthons derived from piperidinones. researchgate.net
The versatility of the piperidinone core is further highlighted by its use in the synthesis of diverse heterocyclic structures. Through various synthetic transformations, including domino Mannich–Michael reactions and conjugate additions, a wide array of substituted piperidines can be accessed with high diastereoselectivity. researchgate.net These methods expand the utility of piperidinone-based building blocks in the creation of libraries of chiral compounds for drug discovery and development. researchgate.netmdpi.com
The following tables summarize key aspects of the development and application of catalysts and ligands derived from piperidinone structures.
Table 1: Organocatalytic Asymmetric Reactions Utilizing Piperidinone-Related Scaffolds
| Reaction Type | Catalyst System | Substrates | Products | Key Features |
| Spirocyclic Piperidone Synthesis | Secondary Amine (e.g., Hayashi-Jørgensen catalyst) | Cyclic 2-diazo-1,3-diketones, primary amines, α,β-unsaturated aldehydes | Chiral spirocyclic piperidones | One-pot, multicomponent reaction; high enantioselectivity (up to 97% ee). mdpi.com |
| Michael/Aza-Henry/Hemiaminalization Cascade | Chiral amine/thiourea catalyst | Isatin-derived imines, nitromethane | Spiro-oxindole piperidine derivatives | Synthesis of pharmacologically active compounds; potent inhibitors of MDM2-p53 interaction. acs.org |
| Michael-Henry Cascade | Primary amine-thiourea catalyst | (tert-butyldimethylsilyloxy)acetaldehyde, β-nitroalkenes | Chiral carbohydrate derivatives | Substrate-induced stereoselectivity; synthesis of complex asymmetric molecules. nih.gov |
Table 2: Synthesis of Chiral Piperidine Derivatives from Piperidinone-Related Precursors
| Synthetic Strategy | Key Reagents/Auxiliaries | Starting Materials | Products | Stereoselectivity |
| Domino Mannich–Michael Reaction | D-arabinopyranosylamine (chiral auxiliary) | Danishefsky's diene, O-pivaloylated arabinosylaldimines | N-arabinosyl dehydropiperidinones | High diastereoselectivity. researchgate.net |
| Conjugate Cuprate Addition | Organocuprates | N-arabinosyl dehydropiperidinones | 2,6-cis-substituted piperidinones | High stereocontrol. researchgate.net |
| Asymmetric Hydrogenation | Rhodium(I) with P-chiral bisphosphorus ligand | Unsaturated substituted piperidinones | cis-configured 2,4-disubstituted 1-alkylpiperidines | High enantioselectivity. mdpi.com |
| Lewis Acid-Promoted Phenyl Group Migration | Lewis Acid | N-protected 3-trialkylsilyl-3-piperidinol | C-2 phenyl-substituted piperidines | Stereoselective reduction of intermediate oxime. researchgate.net |
Advanced Analytical and Spectroscopic Characterization of 3s 3 Methyl 4 Piperidinone Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical analysis of (3S)-3-Methyl-4-piperidinone derivatives. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and NOESY, provide invaluable data for assigning the relative and absolute configurations of these chiral molecules.
In the ¹H NMR spectra of 3-methyl-4-piperidinone derivatives, the chemical shifts and coupling constants of the ring protons are particularly informative. For instance, the coupling constants between adjacent protons can help determine their dihedral angles, which in turn defines the conformation of the piperidinone ring, typically a chair or a distorted chair form. nih.gov The orientation of the methyl group at the C3 position, whether axial or equatorial, can be deduced from the coupling constants with the neighboring C2 and C3 protons. cdnsciencepub.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shift of the methyl carbon (C3') is a key indicator of its orientation. cdnsciencepub.com For example, an equatorial methyl group generally resonates at a different frequency compared to an axial one due to steric compression effects. cdnsciencepub.com
Advanced 2D NMR techniques are crucial for unambiguous assignments. COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, confirming the connectivity within the piperidine (B6355638) ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining stereochemistry through space interactions. researchgate.net For instance, a NOESY cross-peak between the C3-methyl protons and specific protons on the piperidine ring can confirm their spatial proximity and thus the relative stereochemistry. In some cases, variable temperature (VT) NMR studies are employed to investigate conformational dynamics, such as the rotation of substituent groups. nih.gov
The table below summarizes typical NMR data used for the stereochemical assignment of 3-methyl-4-piperidinone derivatives.
| Technique | Parameter | Information Gained | Typical Values/Observations |
| ¹H NMR | Chemical Shift (δ) | Electronic environment of protons | Protons adjacent to nitrogen and carbonyl groups are deshielded. |
| ¹H NMR | Coupling Constant (J) | Dihedral angles, proton connectivity | 3JHH values help determine chair conformation and substituent orientation. |
| ¹³C NMR | Chemical Shift (δ) | Carbon skeleton, substituent effects | C=O ~200-210 ppm; C3-methyl ~10-20 ppm. cdnsciencepub.comijitee.org |
| COSY | Cross-peaks | ¹H-¹H coupling networks | Confirms proton sequence in the piperidine ring. |
| HSQC | Cross-peaks | ¹H-¹³C one-bond correlations | Assigns carbon signals based on attached protons. |
| NOESY | Cross-peaks | Through-space proton interactions | Determines relative stereochemistry, e.g., cis/trans relationships. researchgate.net |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules like this compound derivatives, provided that a suitable single crystal can be obtained. researchgate.netspringernature.com This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice, revealing unambiguous information about bond lengths, bond angles, and torsional angles. ijitee.org
To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. researchgate.net The Flack parameter, derived from the diffraction data, is a critical value for assigning the correct enantiomer. A Flack parameter close to zero for a known chiral starting material confirms the absolute stereochemistry of the molecule. researchgate.netiucr.org
The table below presents key crystallographic data that can be obtained for this compound derivatives.
| Parameter | Description | Significance for this compound Derivatives |
| Crystal System & Space Group | The crystal system describes the symmetry of the unit cell, while the space group defines the symmetry operations within the crystal. | Provides fundamental information about the packing of the molecules in the solid state. ijitee.org |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. | Defines the size and shape of the repeating unit in the crystal lattice. ijitee.org |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the molecular connectivity and can indicate strain or unusual bonding. ijitee.org |
| Torsional Angles | The dihedral angles between four consecutively bonded atoms. | Defines the conformation of the piperidinone ring (e.g., chair, boat). biointerfaceresearch.com |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. | A value near 0 confirms the assigned absolute stereochemistry (S at C3). researchgate.net |
For example, a study on 1-(S-α-phenylethyl)-3-(2-cyanoethyl)-4-piperidone, a related derivative, used X-ray diffraction to show an S-configuration at the C3 position of the piperidone ring. osti.gov Similarly, the crystal structures of other chiral piperidine derivatives have been used to assess conformational changes based on substitution patterns. iucr.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound in solution. acs.org These techniques measure the differential absorption of left and right circularly polarized light.
Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum of a this compound derivative with the spectra predicted by quantum chemical calculations for the (S) and (R) enantiomers, the absolute configuration can be assigned. nih.gov
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by vibrational transitions. nih.gov VCD is particularly sensitive to the stereochemical environment of the molecule. acs.org The VCD spectrum provides a rich fingerprint of the molecule's absolute configuration. Similar to ECD, the experimental VCD spectrum is compared with theoretical spectra of the possible enantiomers to determine the absolute configuration. acs.org VCD can be more reliable than ECD for some molecules, especially when dealing with conformational flexibility. acs.org
Furthermore, VCD can be used to determine the enantiomeric purity of a sample. Since the VCD signals of enantiomers are equal in intensity but opposite in sign, a calibration curve can be constructed to quantify the amount of a minor enantiomer in the presence of the major one. nih.gov This is particularly useful when chromatographic separation of enantiomers is challenging. nih.gov
The following table summarizes the application of chiroptical techniques to the analysis of this compound derivatives.
| Technique | Principle | Application to this compound | Key Findings |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | Determination of absolute configuration by comparing experimental and calculated spectra. nih.gov | Provides a spectral fingerprint for the (S)-enantiomer. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Determination of absolute configuration and enantiomeric purity. nih.govacs.org | Offers a detailed vibrational fingerprint sensitive to stereochemistry; can quantify enantiomeric excess. nih.gov |
For instance, VCD has been successfully used to verify the absolute configuration of a series of stereoenriched piperidines, demonstrating its reliability for this class of compounds. acs.org The combination of experimental chiroptical data with quantum chemical calculations provides a high degree of confidence in the stereochemical assignment. researchgate.net
Advanced Mass Spectrometry for Reaction Monitoring and Product Elucidation
Advanced mass spectrometry (MS) techniques are indispensable tools for the analysis of this compound derivatives, offering high sensitivity and specificity for reaction monitoring and product elucidation. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. nih.gov
Reaction Monitoring: During the synthesis of this compound derivatives, MS can be used to track the consumption of starting materials and the formation of intermediates and the final product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high throughput of modern MS systems enables rapid analysis of multiple reaction aliquots.
Product Elucidation: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the synthesized compounds. tandfonline.com This is a crucial step in confirming the identity of a new derivative. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together, corroborating data from NMR spectroscopy. For example, the fragmentation of the piperidinone ring can reveal the positions of substituents.
The table below outlines the application of advanced mass spectrometry in the study of this compound derivatives.
| Technique | Information Provided | Application in the Study of this compound Derivatives |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and fragmentation. | Analysis of volatile derivatives and reaction byproducts. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds in solution followed by their detection. | Monitoring reaction progress and purifying products. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate m/z values. | Determination of elemental composition, confirming the molecular formula. tandfonline.com |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to generate structural information. | Elucidation of the molecular structure by analyzing fragmentation patterns. nih.gov |
For example, in the synthesis of fentanyl analogs, which share the piperidine core, LC-MS and GC-MS are used for the identification and qualitative analysis of the products. researchgate.net Similarly, in metabolomics studies, LC-MS is a key technique for identifying and quantifying a wide range of metabolites, including piperidine derivatives. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Confirmation and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a characteristic "molecular fingerprint" of this compound and its derivatives, allowing for structural confirmation and identification of key functional groups. biointerfaceresearch.compsgcas.ac.in
FT-IR Spectroscopy: In the FT-IR spectrum of a 3-methyl-4-piperidinone derivative, the most prominent absorption band is typically the C=O stretching vibration of the ketone group, which appears in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the substituents on the piperidine ring. The N-H stretching vibration, if present, is observed as a broader band in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and methylene (B1212753) groups are found around 2800-3000 cm⁻¹. researchgate.net The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the specific molecule.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR spectrum, non-polar bonds often produce strong signals in the Raman spectrum. The symmetric stretching of C-C bonds and other skeletal vibrations are often more prominent in the Raman spectrum.
The combination of FT-IR and FT-Raman data, often supported by theoretical calculations using Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes. nih.govresearchgate.net This comparison between experimental and calculated spectra can confirm the proposed structure and provide insights into the molecular conformation. biointerfaceresearch.compsgcas.ac.in
Below is a table summarizing characteristic vibrational frequencies for 3-methyl-4-piperidinone derivatives.
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |
| Ketone (C=O) | Stretching | 1700 - 1750 (strong) | 1700 - 1750 (weak to medium) scispace.com |
| Amine (N-H) | Stretching | 3300 - 3500 (medium, broad) | Weak |
| Alkyl (C-H) | Stretching | 2800 - 3000 (medium to strong) researchgate.net | 2800 - 3000 (strong) researchgate.net |
| Methyl (CH₃) | Bending | ~1460 and ~1375 | ~1460 and ~1375 |
| Piperidine Ring | Skeletal Vibrations | < 1500 (fingerprint region) | < 1500 (fingerprint region) |
Studies on various piperidin-4-one derivatives have consistently used FT-IR and FT-Raman spectroscopy for characterization, often in conjunction with DFT calculations to assign the observed vibrational bands accurately. psgcas.ac.inripublication.comjst.go.jp
Future Directions and Emerging Research Avenues
Innovations in Asymmetric Catalysis for Piperidinone Scaffolds
The development of novel catalytic systems for the asymmetric synthesis of piperidinones remains a vibrant area of research. While significant progress has been made, the quest for catalysts with higher efficiency, broader substrate scope, and improved stereoselectivity continues.
Recent advancements include the use of transition-metal catalysts, such as those based on nickel, for the reductive coupling of amides with dienes to form chiral piperidin-2-ones. researchgate.net Another innovative approach involves the asymmetric [4+2] annulation of 5H-thiazol-4-ones, catalyzed by a chiral dipeptide-based Brønsted base, to construct 1,4-sulfur bridged piperidinone motifs with multiple hetero-quaternary stereocenters. rsc.org This method provides access to complex chiral structures in high yields and enantioselectivities.
Furthermore, asymmetric C-H functionalization is emerging as a powerful tool. A notable example is the enantioselective, radical-mediated δ C-H cyanation of acyclic amines using a chiral copper catalyst, which generates enantioenriched δ-amino nitriles that can be converted into a variety of chiral piperidines. nih.gov This strategy represents a departure from traditional ring-closing methods and opens new avenues for creating stereocenters remote from existing functional groups.
Table 1: Selected Asymmetric Catalysis Methods for Piperidine (B6355638)/Piperidinone Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Chiral Copper Catalyst | Radical-mediated δ C-H Cyanation | Forms remote stereocenters in acyclic amines for conversion to chiral piperidines. | nih.gov |
| Nickel/N-heterocyclic carbene | Reductive Cyclization | Couples 1,7-ene-dienes to form piperidines. | mdpi.com |
| Chiral Dipeptide-Based Brønsted Base | Asymmetric [4+2] Annulation | Creates multiple hetero-quaternary stereocenters in 1,4-sulfur bridged piperidinones. | rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of piperidinone synthesis with continuous-flow technology and automated platforms is a key direction for improving efficiency, safety, and scalability. Flow chemistry offers significant advantages over traditional batch processing, including enhanced mass and heat transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.net
A continuous-flow process for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) from 2,2,6,6-tetramethyl-4-piperidinone (TAA) has demonstrated a dramatic reduction in reaction time from hours to minutes compared to batch methods. researchgate.netresearchgate.net This is achieved by using a micro fixed-bed reactor packed with a heterogeneous catalyst (Pt/C), resulting in high yield and purity. researchgate.net The ability to operate such systems continuously for extended periods highlights the potential for industrial-scale production. researchgate.net Future work will likely focus on adapting more complex, multi-step asymmetric syntheses of substituted piperidinones like (3S)-3-Methyl-4-piperidinone to fully integrated flow systems.
Chemoenzymatic Cascades for Efficient Enantioselective Access
One prominent example is the use of a one-pot, amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of precursors for important drugs like Niraparib. acs.org Another approach involves the dynamic kinetic resolution (DKR) of a 4-piperidone (B1582916) using an enzymatic transamination, which establishes two stereogenic centers in a single step with high diastereoselectivity and enantiomeric excess. nih.govillinois.edu Similarly, lipases have been employed for the enantioselective synthesis of 3-hydroxy-2-piperidinones through kinetic resolution. doi.org Carbonyl reductases also show great promise for the stereoselective reduction of 3-substituted 4-oxopiperidines to chiral 3-substituted-4-hydroxypiperidines. rsc.org
Table 2: Examples of Chemoenzymatic Strategies for Chiral Piperidine Synthesis
| Enzyme(s) | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Amine Oxidase / Ene Imine Reductase | One-Pot Cascade | Asymmetric dearomatization of activated pyridines to chiral piperidines. | nih.govacs.org |
| Transaminase | Dynamic Kinetic Resolution | Converts a 4-piperidone to a chiral amine with two stereocenters. | nih.gov |
| Lipase (from Pseudomonas cepacia) | Kinetic Resolution | Enantioselective acylation of racemic 3-hydroxy-2-piperidinones. | doi.org |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and optimization of synthetic routes to complex molecules like this compound. rjptonline.orgengineering.org.cnmdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, plan retrosynthetic pathways, and suggest optimal reaction conditions, thereby reducing the reliance on time-consuming trial-and-error experimentation. nih.govpreprints.orgnih.gov
Deep learning models, particularly graph-based neural networks, can directly learn from 2D reaction structures to predict the major products of a reaction. nih.gov For retrosynthesis, AI can identify potential disconnections in a target molecule and suggest suitable reactants, effectively automating a task that has traditionally relied on expert chemical intuition. engineering.org.cn While the application of AI specifically to this compound synthesis is still an emerging area, the general frameworks are in place. Future research will involve training models on more specific datasets of piperidinone chemistry to enhance predictive accuracy and design novel, efficient synthetic pathways. numberanalytics.comchiralpedia.com
Sustainable Synthesis Strategies for Piperidinone Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes to piperidinones. nih.gov The focus is on developing methods that are more atom-economical, use less hazardous reagents and solvents, and minimize waste generation. researchgate.netsci-hub.se
An efficient green chemistry approach has been developed for N-substituted piperidones that avoids the classical Dieckman condensation, offering significant advantages. nih.govacs.org Research has also explored solvent-free reaction conditions, often coupled with microwave activation and solid catalysts, to synthesize piperidone derivatives. sci-hub.seneliti.com The use of water as a solvent is another key strategy, as demonstrated in the catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazole derivatives, which can be related to piperidone synthesis. mdpi.com Future efforts will aim to incorporate these sustainable practices into the asymmetric synthesis of complex piperidinones, for instance, by using recyclable organocatalysts or biocatalysts in aqueous media.
Exploration of Novel Reactivity Patterns for Functionalization
Beyond the synthesis of the core piperidinone ring, research is actively exploring novel methods for its subsequent functionalization. These strategies provide access to a wider diversity of substituted piperidinones from common intermediates.
The aza-Achmatowicz reaction is a powerful method for converting α-furanylamines into highly functionalized piperidinones through an oxidative rearrangement. ru.nl This reaction provides a facile entry into complex structures that can be further modified. Another versatile approach is the stereoselective synthesis of 5-hydroxypiperidinones, which involves ring-closing metathesis followed by a sequence of epoxidation, elimination, and hydrogenation, allowing for the introduction of substituents at multiple positions. acs.org More recently, a transition-metal-free dual C-H oxidation of piperidines mediated by the TEMPO cation has been shown to produce trans-3-alkoxyamino-4-oxy-2-piperidones, representing an eco-friendly method for accessing valuable alkaloid intermediates. mdpi.com The exploration of such novel reactivity will continue to expand the chemical space accessible from simple piperidinone precursors.
Q & A
Q. What are the recommended methods for synthesizing (3S)-3-Methyl-4-piperidinone in laboratory settings?
The synthesis of this compound typically involves stereoselective routes to preserve its chiral center. A validated approach includes:
- Asymmetric hydrogenation : Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to reduce ketone precursors while maintaining stereochemical integrity.
- Enzymatic resolution : Lipase-mediated separation of racemic mixtures to isolate the (3S)-enantiomer.
- Derivatization : Conversion of this compound hydrochloride (CAS 4629-78-1) to freebase via neutralization with sodium bicarbonate .
Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How can researchers confirm the stereochemical purity of this compound using analytical techniques?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase to resolve enantiomers. Retention time comparison against racemic standards is critical.
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., +12.5° for (3S)-enantiomer in methanol).
- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with heavy atom derivatives (e.g., brominated analogs) .
Q. What safety protocols should be followed when handling this compound hydrochloride?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS H335).
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound derivatives?
- Multi-method Validation : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics (e.g., Arrhenius plots for reaction rates).
- Stereochemical Analysis : Use NOESY NMR to detect intramolecular interactions conflicting with predicted conformers.
- Systematic Error Checks : Re-examine solvent effects (polar aprotic vs. protic) that may alter transition states .
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of enantiomerically pure this compound intermediates?
- Low-Temperature Conditions : Perform alkylation/acylation steps at -20°C to suppress base-catalyzed epimerization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the piperidinone nitrogen during acidic/basic steps.
- In Situ Monitoring : Employ inline IR spectroscopy to detect racemization indicators (e.g., broadening of carbonyl peaks) .
Q. What methodological approaches are recommended for analyzing the metabolic stability of this compound-based pharmaceutical candidates?
- In Vitro Assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways.
- Stability Screening : Assess pH-dependent degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
